Cas no 176309-02-7 (4-bromo-5-(chlorosulfonyl)-2-methylBenzoic acid)

4-bromo-5-(chlorosulfonyl)-2-methylBenzoic acid 化学的及び物理的性質
名前と識別子
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- 4-bromo-5-(chlorosulfonyl)-2-methylBenzoic acid
- 4-bromo-5-chlorosulfonyl-2-methylbenzoic acid
- EN300-9715468
- DA-21238
- 4-bromo-5-chlorosulfonyl-2-methyl-benzoic Acid
- SCHEMBL1763610
- 2-methyl-4-bromo-5-chlorosulphonylbenzoic acid
- DTXSID60444522
- BQEQTMSCWSAVQS-UHFFFAOYSA-N
- 176309-02-7
- 4-BROMO-5-(CHLOROSULFONYL)-2-METHYLBENZOIC ACID
- Benzoic acid, 4-bromo-5-(chlorosulfonyl)-2-methyl-
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- MDL: MFCD25960092
- インチ: InChI=1S/C8H6BrClO4S/c1-4-2-6(9)7(15(10,13)14)3-5(4)8(11)12/h2-3H,1H3,(H,11,12)
- InChIKey: BQEQTMSCWSAVQS-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 311.88587Da
- どういたいしつりょう: 311.88587Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 350
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 79.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
4-bromo-5-(chlorosulfonyl)-2-methylBenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-9715468-10.0g |
4-bromo-5-(chlorosulfonyl)-2-methylbenzoic acid |
176309-02-7 | 95.0% | 10.0g |
$1593.0 | 2025-03-21 | |
Enamine | EN300-9715468-0.1g |
4-bromo-5-(chlorosulfonyl)-2-methylbenzoic acid |
176309-02-7 | 95.0% | 0.1g |
$98.0 | 2025-03-21 | |
Enamine | EN300-9715468-5.0g |
4-bromo-5-(chlorosulfonyl)-2-methylbenzoic acid |
176309-02-7 | 95.0% | 5.0g |
$1075.0 | 2025-03-21 | |
Enamine | EN300-9715468-0.5g |
4-bromo-5-(chlorosulfonyl)-2-methylbenzoic acid |
176309-02-7 | 95.0% | 0.5g |
$271.0 | 2025-03-21 | |
Aaron | AR00259X-50mg |
Benzoic acid, 4-bromo-5-(chlorosulfonyl)-2-methyl- |
176309-02-7 | 95% | 50mg |
$116.00 | 2025-02-13 | |
Aaron | AR00259X-5g |
Benzoic acid, 4-bromo-5-(chlorosulfonyl)-2-methyl- |
176309-02-7 | 95% | 5g |
$1504.00 | 2023-12-15 | |
Aaron | AR00259X-10g |
Benzoic acid, 4-bromo-5-(chlorosulfonyl)-2-methyl- |
176309-02-7 | 95% | 10g |
$2216.00 | 2023-12-15 | |
Enamine | EN300-9715468-1.0g |
4-bromo-5-(chlorosulfonyl)-2-methylbenzoic acid |
176309-02-7 | 95.0% | 1.0g |
$371.0 | 2025-03-21 | |
Enamine | EN300-9715468-1g |
4-bromo-5-(chlorosulfonyl)-2-methylbenzoic acid |
176309-02-7 | 95% | 1g |
$371.0 | 2023-09-01 | |
Enamine | EN300-9715468-5g |
4-bromo-5-(chlorosulfonyl)-2-methylbenzoic acid |
176309-02-7 | 95% | 5g |
$1075.0 | 2023-09-01 |
4-bromo-5-(chlorosulfonyl)-2-methylBenzoic acid 関連文献
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1. Book reviews
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Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
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Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
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7. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
4-bromo-5-(chlorosulfonyl)-2-methylBenzoic acidに関する追加情報
Recent Advances in the Application of 4-bromo-5-(chlorosulfonyl)-2-methylBenzoic acid (CAS: 176309-02-7) in Chemical Biology and Pharmaceutical Research
The compound 4-bromo-5-(chlorosulfonyl)-2-methylBenzoic acid (CAS: 176309-02-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile reactivity and potential applications in drug discovery and development. This research briefing aims to provide an overview of the latest advancements and findings related to this compound, highlighting its synthetic utility, biological activities, and emerging applications in medicinal chemistry.
Recent studies have demonstrated that 4-bromo-5-(chlorosulfonyl)-2-methylBenzoic acid serves as a key intermediate in the synthesis of various biologically active molecules. Its unique structural features, including the bromo and chlorosulfonyl substituents, make it a valuable building block for the construction of complex heterocyclic compounds. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the use of this compound in the synthesis of novel sulfonamide-based inhibitors targeting carbonic anhydrase isoforms, which are implicated in several pathological conditions, including cancer and glaucoma.
In addition to its role in medicinal chemistry, 4-bromo-5-(chlorosulfonyl)-2-methylBenzoic acid has been explored for its potential in chemical biology applications. A recent publication in ACS Chemical Biology highlighted its utility as a reactive probe for studying protein-ligand interactions. The chlorosulfonyl group enables efficient conjugation with nucleophilic residues in proteins, facilitating the development of covalent inhibitors and activity-based probes. This approach has been successfully applied to identify novel drug targets and elucidate mechanisms of action in various disease models.
Furthermore, advancements in synthetic methodologies have improved the accessibility and scalability of 4-bromo-5-(chlorosulfonyl)-2-methylBenzoic acid. A 2024 study in Organic Process Research & Development described an optimized, high-yield synthesis route that minimizes hazardous byproducts and enhances overall efficiency. These developments are critical for supporting the growing demand for this compound in both academic and industrial settings.
In conclusion, 4-bromo-5-(chlorosulfonyl)-2-methylBenzoic acid (CAS: 176309-02-7) continues to be a valuable tool in chemical biology and pharmaceutical research. Its multifaceted applications, ranging from drug discovery to chemical probe development, underscore its importance in advancing our understanding of biological systems and developing novel therapeutic agents. Future research is expected to further expand its utility, particularly in the design of targeted covalent inhibitors and the exploration of new biological targets.
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